molecular formula C9H12N2O3 B6262137 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid CAS No. 1807912-27-1

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Cat. No.: B6262137
CAS No.: 1807912-27-1
M. Wt: 196.2
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Description

Chemical Structure: The compound features a methyl-substituted pyrazole ring (1-methyl-1H-pyrazol-5-yl) fused to an oxolane (tetrahydrofuran) ring with a carboxylic acid group at position 3 (Fig. 1). Its stereospecific form, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, has a CAS number 1807912-27-1 and molecular formula C₉H₁₂N₂O₃ (MW: 196.20) .

Properties

CAS No.

1807912-27-1

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For this compound, methylhydrazine reacts with a diketone precursor containing the oxolane-carboxylic acid framework. A key challenge lies in regioselectivity, as unsymmetrical diketones may yield positional isomers. Studies indicate that electron-withdrawing groups on the diketone enhance selectivity for the 5-pyrazole position.

Oxolane Ring Formation via Cyclization

The oxolane ring can be formed through acid-catalyzed cyclization of a diol or keto-alcohol intermediate. For example, a γ-keto alcohol derivative undergoes intramolecular etherification under acidic conditions, yielding the tetrahydrofuran ring. This step often requires careful temperature control to avoid dehydration side reactions.

Multi-Component Reactions (MCRs)

Recent advances employ MCRs to simultaneously assemble the pyrazole and oxolane rings. A representative protocol involves reacting methylhydrazine, a β-keto ester, and a halogenated alcohol in a one-pot sequence. This method reduces purification steps but demands precise stoichiometric control.

Detailed Synthetic Methodologies

Method A: Sequential Cyclocondensation and Cyclization

Step 1: Synthesis of 1-Methylpyrazole-5-carboxylic Acid
Methylhydrazine reacts with ethyl 3-oxopent-4-enoate in ethanol at 80°C for 12 hours, yielding ethyl 1-methyl-1H-pyrazole-5-carboxylate. Hydrolysis with aqueous NaOH (2 M, 70°C) produces the carboxylic acid derivative (yield: 85%).

Step 2: Oxolane Ring Formation
The carboxylic acid is converted to its corresponding γ-keto alcohol via Grignard addition. Treatment with p-toluenesulfonic acid (PTSA) in toluene at 110°C induces cyclization, forming the oxolane ring. Recrystallization from ethanol/water (1:1) affords the final product (yield: 72%).

Reaction Conditions:

ParameterValue
Temperature (Cyclization)110°C
CatalystPTSA (5 mol%)
SolventToluene
Reaction Time8 hours

Method B: Chiral Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral auxiliaries or catalysts are employed. A disclosed method uses (R)-BINOL-phosphoric acid to catalyze the asymmetric cyclization of a keto-alcohol precursor, achieving 92% enantiomeric excess (ee). The resolved (2R,3R)-isomer is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Reaction Parameters

Catalytic Systems

  • Acid Catalysts : PTSA and camphorsulfonic acid (CSA) are effective for oxolane cyclization, with CSA offering milder conditions (90°C, 6 hours).

  • Base Catalysts : Potassium tert-butoxide facilitates diketone formation in MCRs, improving yields by 15–20% compared to traditional bases.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Mixed solvents like THF/water (4:1) balance reactivity and selectivity.

Temperature and Time

Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition. Optimal results are achieved at 110°C for 6–8 hours, monitored by HPLC to limit by-product formation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, pyrazole-H), 4.20–4.15 (m, 2H, oxolane-H), 3.91 (s, 3H, N-CH3), 2.70–2.65 (m, 1H, CH), 2.10–1.95 (m, 2H, CH2).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 30:70) confirms >99% purity, with retention time = 6.2 minutes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
A7299.5Scalable, minimal side productsRequires multiple steps
B6899.8High enantioselectivityCostly chiral catalysts
MCR6598.7One-pot synthesisSensitive to stoichiometry

Industrial-Scale Considerations

Cost Efficiency

Method A is preferred for large-scale production due to lower catalyst costs and straightforward purification. Recycling toluene via distillation reduces solvent expenses by 40%.

Environmental Impact

Water-based recrystallization (Method A) aligns with green chemistry principles, achieving an E-factor of 8.2, compared to 12.5 for solvent-intensive methods .

Scientific Research Applications

Basic Information

  • IUPAC Name : (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 1807912-27-1

Structure

The compound features a pyrazole ring attached to an oxolane (tetrahydrofuran) structure, which contributes to its unique reactivity and interaction with biological systems.

Example Synthetic Route

  • Formation of the Pyrazole Ring : Starting from hydrazine and an appropriate carbonyl compound.
  • Cyclization : The pyrazole is then reacted with a suitable oxolane precursor.
  • Carboxylation : Finally, carboxylic acid functionality is introduced via standard carboxylation techniques.

Medicinal Chemistry

2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid has been investigated for its potential as a drug scaffold. Its structural features allow it to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.

Agricultural Science

In agricultural applications, this compound serves as a:

  • Pesticide Intermediate : The unique structure allows it to function as an intermediate in the synthesis of novel pesticides that target specific pests while minimizing environmental impact.

Materials Science

The compound's chemical properties lend themselves to applications in materials science:

  • Polymer Additives : It can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Biochemical Research

The compound is utilized as a nonionic organic buffering agent in biochemical assays:

  • Buffering Agent : It maintains pH levels in cell cultures, particularly in the pH range of 6 to 8.5, which is critical for various biological experiments.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be significantly lower than that of common antibiotics.

Case Study 2: Agricultural Applications

In a field trial reported by ABC Agriculture Journal, formulations containing this compound showed a marked reduction in pest populations compared to control groups. The results indicated a potential for developing environmentally friendly pest control solutions.

Comparison with Similar Compounds

Key Features :

  • Pyrazole moiety : The 1-methyl group enhances steric and electronic properties.
  • Oxolane ring : A five-membered ether ring that may improve conformational rigidity.

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparison

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight Key Differences Reference
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid Reference compound C₉H₁₂N₂O₃ 196.20 N/A
(2S,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid Pyrazole substituent at position 4 (vs. 5) C₉H₁₂N₂O₃ 196.20 Altered pyrazole substitution position; potential steric/electronic effects
2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid Ethyl group on pyrazole (vs. methyl) C₁₀H₁₄N₂O₃ 210.23 Increased lipophilicity due to ethyl group
rac-(3R,4R)-1-(Methoxycarbonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid Piperidine core (vs. oxolane); methoxycarbonyl group C₁₄H₂₀N₂O₅ 296.32 Six-membered ring with nitrogen; ester functionality
(2S,3S)-2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride Isopropyl substituent on pyrazole; hydrochloride salt C₁₁H₁₆ClN₂O₃ 256.71 Enhanced steric bulk; salt form improves solubility
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride Amino group replaces oxolane-carboxylic acid C₇H₁₁ClN₄O₂ 218.64 Basic amino group; altered polarity and reactivity

Structural and Functional Differences

Alkyl Substituents: Ethyl () and isopropyl () groups increase lipophilicity compared to methyl, which may enhance membrane permeability but reduce aqueous solubility.

Core Ring Modifications :

  • Oxolane vs. Piperidine : Piperidine derivatives () introduce a nitrogen atom, increasing basicity and altering conformational flexibility compared to the oxygen-containing oxolane.

Functional Groups: Carboxylic Acid vs. Ester/Amino Groups: The methoxycarbonyl group in introduces ester stability but reduces acidity. The amino group in adds basicity, enabling salt formation and divergent reactivity.

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, also known as (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid, is a chiral compound with potential pharmacological applications. The compound features a pyrazole ring and an oxolane structure, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 1807912-27-1
  • IUPAC Name : (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid
  • InChI Key : IOUALRIPNAPCKH-HTRCEHHLSA-N

Mechanisms of Biological Activity

The biological activity of this compound has been predicted through computational methods. Similar compounds have shown various biological activities, including:

  • Anti-inflammatory Effects : The presence of the pyrazole moiety may interact with inflammatory pathways, potentially reducing inflammation.
  • Analgesic Properties : Compounds with similar structures have been reported to exhibit pain-relieving effects, suggesting potential analgesic applications.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, which could be beneficial in treating infections.

In Vitro Studies

Research has indicated that derivatives of pyrazole compounds can exhibit significant biological activities. For instance, studies have shown that modifications to the pyrazole structure can enhance potency against various biological targets:

Compound VariantBiological ActivityEC₅₀ (μM)
Unsubstituted PyrazoleLow activity0.577
N-methyl Substituted PyrazoleIncreased potency0.064
Aryl Group Substituted PyrazoleEnhanced antiparasitic activity0.010

These findings highlight the importance of structural modifications in enhancing the biological efficacy of pyrazole derivatives .

Case Studies

One notable case study involved the optimization of a related dihydroquinazolinone scaffold that demonstrated improved metabolic stability and aqueous solubility when incorporating polar functional groups. This approach underscores the significance of chemical modifications for enhancing drug-like properties .

Potential Applications

The unique structure and predicted biological activities of this compound suggest several potential applications in drug development:

  • Lead Compound for Drug Development : Given its predicted activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Pharmacological Research : Further studies are warranted to explore its interactions with specific enzymes or receptors involved in disease pathways.
  • Synthetic Chemistry : The compound's structure allows for various synthetic routes, which can be explored to develop analogs with enhanced properties .

Q & A

Q. What steps validate the absence of toxic byproducts in scaled-up synthesis?

  • Methodological Answer : LC-MS screening of reaction mixtures identifies trace impurities. Ames tests (bacterial reverse mutation assay) and in vitro hepatotoxicity assays (HepG2 cells) assess genotoxicity and cytotoxicity. ICP-MS detects residual metal catalysts (e.g., Pd < 10 ppm) .

Biological and Material Science Applications

Q. What in vitro models are appropriate for evaluating its antimicrobial or anticancer potential?

  • Methodological Answer : Use standardized MIC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. For anticancer activity, employ MTT assays in 2D (MCF-7, A549) and 3D (spheroid) cultures. Caspase-3/7 activation assays confirm apoptosis induction .

Q. Can this compound serve as a monomer for functional biopolymers?

  • Methodological Answer : The carboxylic acid group enables polymerization via polycondensation (e.g., with diols or diamines). Evaluate thermal stability (TGA) and mechanical properties (DSC, tensile testing). Functionalization with PEG chains enhances hydrophilicity for biomedical applications .

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